molecular formula C22H17Cl2NO3 B2637006 N-(2-benzoyl-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide CAS No. 303989-82-4

N-(2-benzoyl-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide

Cat. No. B2637006
CAS RN: 303989-82-4
M. Wt: 414.28
InChI Key: BVGRKOXJJNOKHV-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide, commonly known as BCPAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the family of amides and has been synthesized using various methods. The purpose of

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

The compounds related to N-(2-benzoyl-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide have been synthesized and analyzed for their potential in photovoltaic applications and ligand-protein interactions. Studies reveal these compounds exhibit good light-harvesting efficiency (LHE) and suitable free energy of electron injection, making them promising photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies with cyclooxygenase 1 (COX1) have shown significant binding affinities, indicating potential biological applications (Mary et al., 2020).

Antitumor and Proapoptotic Effects

Synthetic analogs of benzophenone, which are structurally related to N-(2-benzoyl-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide, have been investigated for their antitumor and proapoptotic effects. These compounds have demonstrated inhibition of proliferation and ascites formation in Ehrlich ascites tumor (EAT) cells, mediated through the activation of caspase-3, suggesting potential clinical applications as anticancer agents (Prabhakar et al., 2006).

Antimicrobial Activities

Research on novel imines and thiazolidinones derived from the core structure of N-(2-benzoyl-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has highlighted their potential antimicrobial properties. These compounds exhibit significant antibacterial and antifungal activities, showcasing their potential as new antimicrobial agents (Fuloria et al., 2009).

Potential as CNS Agents

Compounds within the same chemical family, specifically designed for their interaction with the central nervous system (CNS), have been synthesized and evaluated. These studies include molecular docking that demonstrates the compounds' ability to dock into the GABAA receptor, indicating potential as CNS agents. The evaluated compounds show promising anxiolytic and skeletal muscle relaxant activities, suggesting a path for future drug development (Verma et al., 2017).

VEGF-A Inhibition for Anticancer Therapy

Further research into benzophenone-thiazole derivatives related to N-(2-benzoyl-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide has uncovered their potential as VEGF-A inhibitors, a critical factor in cancer proliferation. These compounds have shown promising antiproliferative effects against cancer cell lines, highlighting their potential in anticancer therapy through translational VEGF-A inhibition (Prashanth et al., 2014).

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2NO3/c1-14-11-17(8-9-19(14)24)28-13-21(26)25-20-10-7-16(23)12-18(20)22(27)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGRKOXJJNOKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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